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Compound of Interest

Compound Name: 6-Methoxy-1,5-naphthyridin-4-ol

Cat. No.: B1312718

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core structure is a recognized "privileged scaffold" in medicinal
chemistry, demonstrating a wide range of biological activities. Within this class, 6-Methoxy-1,5-
naphthyridin-4-ol represents a molecule of interest for its potential as a kinase inhibitor. While
direct and extensive research on this specific compound is limited in publicly available
literature, the broader family of 1,5-naphthyridine derivatives has shown significant promise in
the inhibition of various protein kinases, playing crucial roles in cellular signaling pathways
implicated in diseases such as cancer and fibrosis. This guide consolidates the available
information on related 1,5-naphthyridine compounds to provide a comprehensive technical
overview of their potential as kinase inhibitors.

Kinase Inhibitory Activity of 1,5-Naphthyridine
Derivatives

Several studies have highlighted the potential of the 1,5-naphthyridine scaffold to generate
potent and selective kinase inhibitors. The nitrogen atoms in the bicyclic system can act as
hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a
common feature of many kinase inhibitors.

Transforming Growth Factor-beta (TGF-) Type |
Receptor (ALKS5)
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A notable example is the development of 1,5-naphthyridine derivatives as potent and selective
inhibitors of the TGF-3 type | receptor, also known as Activin receptor-like kinase 5 (ALK5).
Optimization of a screening hit led to the identification of aminothiazole and pyrazole
derivatives of 1,5-naphthyridine that inhibit ALKS autophosphorylation with high potency.

Compound Class Target Kinase IC50 (nM) Reference

1,5-Naphthyridine
aminothiazole ALK5 6 [1]

derivative

1,5-Naphthyridine

L. ALK5 4 [1]
pyrazole derivative

These compounds demonstrated significant activity in both biochemical and cellular assays,
showcasing the potential of the 1,5-naphthyridine core in targeting the TGF-3 signaling
pathway.[1]

Other Kinase Targets

The versatility of the 1,5-naphthyridine scaffold has been further demonstrated by its
application in developing inhibitors for other kinases, including c-Met and DYRK1A, which are
involved in cancer cell motility and developmental processes, respectively. While specific
guantitative data for 6-Methoxy-1,5-naphthyridin-4-ol is not available, the established activity
of its structural analogues suggests it is a promising candidate for screening against a panel of
kinases.

Signaling Pathways

The kinase targets of 1,5-naphthyridine derivatives are integral components of key signaling
pathways that regulate cell proliferation, differentiation, and survival.

TGF-B Signaling Pathway

The TGF-[3 signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the
early stages and a promoter of metastasis in later stages.[2][3] Inhibitors of ALK5, such as the
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1,5-naphthyridine derivatives, block the phosphorylation of downstream SMAD proteins,
thereby inhibiting the pro-oncogenic effects of TGF-3.[4]

. Recruits &
Binds Phosphorylates

1,5-Naphthyridine
Inhibitor
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TGF- Signaling Inhibition by 1,5-Naphthyridine Derivatives.

Other Potential Pathways

Given that other naphthyridine isomers have been investigated as inhibitors of kinases like
Cyclin-Dependent Kinase 5 (CDK5) and Epidermal Growth Factor Receptor (EGFR), it is
plausible that 6-Methoxy-1,5-naphthyridin-4-ol could also interact with these pathways.[5][6]

 EGFR Signaling: This pathway is crucial for cell proliferation and is often dysregulated in
cancer. EGFR inhibitors block downstream signaling cascades like the RAS-RAF-MAPK and
PI3K/AKT pathways.[5][7]

o CDKS5 Signaling: While primarily known for its role in neuronal development, aberrant CDK5
activity is linked to various diseases, including cancer.[6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of
potential kinase inhibitors.

Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of the 1,5-naphthyridine core can be achieved through various established
methods, such as the Friedlander annulation, which involves the condensation of an ortho-
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aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. A
general workflow for synthesizing substituted 1,5-naphthyridines is outlined below.

Starting Materials
(e.g., aminopyridine derivatives)

Cyclization Reaction
(e.g., Friedlander Synthesis)
Formation of
1,5-Naphthyridine Core
Functional Group
Interconversion

Introduction of
Substituents (e.g., Methoxy group)

!

Target Compound
(e.g., 6-Methoxy-1,5-naphthyridin-4-ol)

Purification and
Characterizatio

Click to download full resolution via product page

General Synthetic Workflow for 1,5-Naphthyridine Derivatives.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of a compound against a specific kinase, a variety of in vitro
assays can be employed. A common method is the ADP-Glo™ Kinase Assay, which measures
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the amount of ADP produced in a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Methoxy-1,5-
naphthyridin-4-ol against a panel of kinases.

Materials:

e Recombinant human kinase enzymes

» Kinase-specific substrates (peptides or proteins)

e 6-Methoxy-1,5-naphthyridin-4-ol (or other test compounds) dissolved in DMSO
o ATP

» Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT)
o ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well plates

e Luminometer

Procedure:

o Reaction Setup:

o In a 384-well plate, add the kinase buffer.

o

Add the test compound at various concentrations (typically a serial dilution). Include a
DMSO-only control.

o

Add the specific kinase enzyme to each well.

[¢]

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

o

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

e ADP Detection:
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o Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a
luminescent signal. Incubate for 30-60 minutes at room temperature.

o Data Acquisition and Analysis:
o Measure the luminescence using a plate-reading luminometer.

o The luminescent signal is proportional to the amount of ADP produced and thus reflects

the kinase activity.

o Calculate the percentage of kinase inhibition for each compound concentration relative to
the DMSO control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the compound concentration and fitting the data to a dose-response curve.

Workflow for Kinase Inhibitor Screening:
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Compound Library
(including 1,5-Naphthyridines)

!

Primary High-Throughput Screen
(Biochemical Kinase Assay)

Hit Identification

( Dose-Response & ICso Determination )

Selectivity Profiling
(Kinase Panel)
Cell-Based Assays
(e.g., p-SMAD, Anti-proliferative)
Lead Optimization
(SAR Studies)

In Vivo Studies
(PK/PD, Efficacy)
Preclinical Candidate
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A Typical Workflow for the Discovery of Kinase Inhibitors.
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Conclusion

While direct experimental data for 6-Methoxy-1,5-naphthyridin-4-ol as a kinase inhibitor is not
yet prevalent in the scientific literature, the extensive research on the 1,5-naphthyridine scaffold
provides a strong rationale for its investigation. The demonstrated activity of related
compounds against key kinases such as ALK5 highlights the potential of this chemical class in
the development of novel therapeutics. The experimental protocols and workflows outlined in
this guide provide a framework for the synthesis, screening, and characterization of 6-
Methoxy-1,5-naphthyridin-4-ol and other novel 1,5-naphthyridine derivatives as potential
kinase inhibitors. Further research into this specific compound is warranted to elucidate its
kinase selectivity profile and its potential for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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